molecular formula C7H7NO2S B100075 1-Methoxy-3-(sulfinylamino)benzene CAS No. 17420-00-7

1-Methoxy-3-(sulfinylamino)benzene

Cat. No. B100075
CAS RN: 17420-00-7
M. Wt: 169.2 g/mol
InChI Key: QWAFSXBHVNRFPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzene derivatives often involves multi-step reactions and the use of catalysts. For instance, the Rhodium-catalyzed synthesis of benzopyrans as described in the first paper involves a transannulation reaction of N-sulfonyl-1,2,3-triazoles with o-quinone methides derived from 2-hydroxybenzyl alcohols . This method could potentially be adapted for the synthesis of 1-Methoxy-3-(sulfinylamino)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methoxy-3-(sulfinylamino)benzene can be determined using various spectroscopic techniques. For example, the Schiff base mentioned in the third paper was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, and its crystal structure was determined using X-ray crystallography . These techniques could be applied to 1-Methoxy-3-(sulfinylamino)benzene to elucidate its structure.

Chemical Reactions Analysis

The reactivity of methoxy and sulfinylamino functional groups suggests that 1-Methoxy-3-(sulfinylamino)benzene could undergo various chemical reactions. For example, the second paper describes the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides to synthesize diketosulfones . This indicates that the sulfinylamino group in 1-Methoxy-3-(sulfinylamino)benzene could potentially react with electrophiles to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-Methoxy-3-(sulfinylamino)benzene can be inferred from related compounds. For instance, the crystallographic data provided in the third paper give insights into the solid-state structure and density of a similar compound . The solubility, melting point, and stability of 1-Methoxy-3-(sulfinylamino)benzene would likely be influenced by the presence of the methoxy and sulfinylamino groups, which can participate in hydrogen bonding and other intermolecular interactions.

Scientific Research Applications

Crystallographic Analysis

1-Methoxy-3-(sulfinylamino)benzene and its derivatives have been studied for their unique structural properties. For instance, the compound "(Z)-1-Methoxy-1-phenyl-2-(4-toluene­sulfonyl)­ethene" showcases cis methoxy group and sulfonyl moiety orientations relative to the olefinic bond, with the benzene rings almost perpendicular to each other, highlighting the compound's potential for studying molecular interactions and structural configurations in crystallography (Wei‐Ming Xu, Xiu‐Rong Hu, & J. Gu, 2004).

Organic Synthesis

Research into "1-Methoxy-3-(sulfinylamino)benzene" derivatives has led to advancements in organic synthesis techniques and the creation of novel compounds. For example, the synthesis of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds from related methoxy-substituted benzene derivatives demonstrates the compound's utility in constructing complex molecular architectures with potential applications in host-guest chemistry and molecular recognition (Yuhui Kou et al., 2010).

Materials Science

In materials science, derivatives of "1-Methoxy-3-(sulfinylamino)benzene" have been explored for their potential applications in electronic and photonic materials. For instance, the investigation into the sulfur–oxygen interactions in π-conjugated oligomers, using far-infrared spectroscopy coupled with density functional theory calculations, highlights the impact of methoxy groups on the intramolecular non-covalent interactions, which is crucial for designing advanced materials with specific electronic properties (P. Hermet et al., 2012).

Environmental Sensing and Adsorption

The compound's derivatives have shown promise in environmental applications, such as the detection and adsorption of pollutants. Research demonstrates that methoxy-substituted polyanilines, derived from aniline monomers including "1-Methoxy-3-(sulfinylamino)benzene," exhibit unique gas sensing properties and can function as novel materials for the removal of sulfur dioxide from the environment, showcasing the compound's utility in environmental science and engineering (Y. Tian, K. Qu, & Xiangqun Zeng, 2017).

properties

IUPAC Name

1-methoxy-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7-4-2-3-6(5-7)8-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAFSXBHVNRFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(sulfinylamino)benzene

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